4,4'-Diazido-3,3',5,5'-tetramethyl-1,1'-biphenyl
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Overview
Description
4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl: is an organic compound characterized by the presence of azido groups attached to a biphenyl structure with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 3,3’,5,5’-tetramethyl-4,4’-dinitrobiphenyl.
Reduction: The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Azidation: The amino groups are then converted to azido groups using sodium nitrite and sodium azide under acidic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azido groups can undergo oxidation reactions, potentially forming nitro or nitroso derivatives.
Reduction: The azido groups can be reduced back to amino groups under suitable conditions.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 4,4’-Diamino-3,3’,5,5’-tetramethyl-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Photochemistry: The azido groups can be used to generate nitrenes upon photolysis, which can then participate in various photochemical reactions.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Bioconjugation: The azido groups can be used in click chemistry for bioconjugation applications, allowing the attachment of biomolecules to various surfaces or other molecules.
Industry:
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of specialty polymers.
Mechanism of Action
The primary mechanism of action for 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl involves the generation of nitrenes upon exposure to UV light. These nitrenes are highly reactive intermediates that can insert into C-H bonds, form new C-N bonds, or participate in cycloaddition reactions. This reactivity makes the compound useful in various synthetic applications.
Comparison with Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: This compound is similar in structure but contains amino groups instead of azido groups.
4,4’-Diamino-3,3’,5,5’-tetramethyl-1,1’-biphenyl: This is the reduced form of the target compound, with amino groups instead of azido groups.
Uniqueness: The presence of azido groups in 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl makes it unique due to its potential for generating nitrenes and participating in click chemistry, which is not possible with the amino derivatives.
Properties
CAS No. |
142827-59-6 |
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Molecular Formula |
C16H16N6 |
Molecular Weight |
292.34 g/mol |
IUPAC Name |
[[4-(4-diazonioimino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C16H16N6/c1-9-5-13(6-10(2)15(9)19-21-17)14-7-11(3)16(20-22-18)12(4)8-14/h5-8H,1-4H3 |
InChI Key |
CEANKUDGXWYKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=N[N+]#N)C(=C2)C)C)C=C(C1=NN=[N-])C |
Origin of Product |
United States |
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